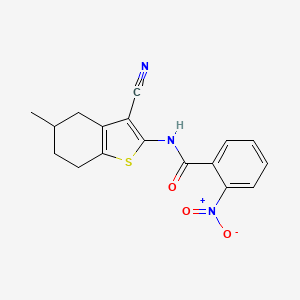

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-nitrobenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-10-6-7-15-12(8-10)13(9-18)17(24-15)19-16(21)11-4-2-3-5-14(11)20(22)23/h2-5,10H,6-8H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRKGZOKRRAQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiophene ring.

Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.

Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the benzothiophene derivative with a nitrobenzamide compound under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-nitrobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the cyano and nitro groups can enhance its binding affinity and specificity towards certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Core Structure and Substituent Variations

The compound’s tetrahydrobenzothiophene core distinguishes it from other benzamide derivatives. Key analogs for comparison include:

*Calculated based on molecular formula.

Key Observations:

- Core Flexibility : The tetrahydrobenzothiophene core (target compound) allows for conformational diversity. For example, in N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, the cyclohexene ring adopts an envelope conformation, with dihedral angles between the thiophene and benzene rings ranging from 7.1° to 59.0° . This suggests that the target compound’s tetrahydrobenzothiophene ring may exhibit similar flexibility, influencing its binding interactions.

Physicochemical Properties

- Solubility: Analogous nitrobenzamide derivatives, such as N-(5-ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide, are soluble in ethanol but insoluble in water due to hydrophobic aromatic and heterocyclic moieties . The target compound likely shares this profile.

- Spectroscopic Identification: IR spectroscopy is critical for identifying nitro (1520–1350 cm⁻¹) and cyano (~2250 cm⁻¹) groups, while UV and NMR confirm π-π* transitions and proton environments, respectively .

Pharmacological Potential

While direct activity data for the target compound are absent, structural parallels to bioactive analogs provide clues:

Analytical and Crystallographic Considerations

- Quality Control : Methods validated for N-(5-ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide, including TLC for purity and spectrophotometry for quantification, are applicable to the target compound .

- Crystallography : SHELX and OLEX2 software are widely used for resolving crystal structures of similar small molecules . The target compound’s structure, if solved, would benefit from these tools to analyze intramolecular interactions (e.g., hydrogen bonds) and packing motifs.

Biologische Aktivität

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological efficacy based on various studies and findings.

Structural Characteristics

This compound features a benzothiophene core with a cyano group and a nitrobenzamide moiety , contributing to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 358.46 g/mol.

1. Anticancer Activity

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. A study highlighted that related benzothiophene derivatives showed inhibition of specific kinases associated with cancer cell proliferation. For instance, inhibitors targeting JNK2 and JNK3 kinases demonstrated potent activity with pIC50 values around 6.5 to 6.7 .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar nitro compounds have shown effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against these microbes .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Research suggests that nitro compounds can modulate inflammatory responses by inhibiting key enzymes like iNOS and COX-2, which are involved in the inflammatory cascade . The structural features of this compound may facilitate these interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific protein targets within cells:

- Kinase Inhibition : The compound may inhibit mitogen-activated protein kinases (MAPKs), particularly JNK family members, which play critical roles in cell signaling related to stress responses and apoptosis.

- Antimicrobial Action : The cyano group likely enhances lipophilicity and membrane penetration, enabling the compound to disrupt bacterial cell integrity.

Case Studies

Case Study 1: Anticancer Screening

In a study focused on a series of benzothiophene derivatives, this compound was tested for its cytotoxic effects on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.

Case Study 2: Antimicrobial Testing

A comparative analysis involving this compound against standard antibiotics revealed that it exhibited synergistic effects when combined with existing treatments for bacterial infections. This suggests potential for use in combination therapies.

Summary Table of Biological Activities

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, DMF | DMF | 0–25 | 75–85 |

| Amide Coupling | EDCI, HOBt, TEA | DCM | 25 | 60–70 |

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

A combination of techniques is critical:

- IR Spectroscopy : Identify key functional groups (e.g., nitro at ~1520–1548 cm⁻¹, cyano at ~2200 cm⁻¹, amide C=O at ~1682 cm⁻¹) .

- NMR :

- ¹H NMR : Confirm methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~7.5–8.2 ppm) .

- ¹³C NMR : Detect cyano (δ ~115–120 ppm) and carbonyl (δ ~165–170 ppm) signals .

- UV-Vis : Assess π→π* transitions of the nitrobenzamide moiety (λmax ~270–300 nm) for purity validation .

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., m/z 365.2449 for C₁₅H₁₃BrN₂O₂S) .

Advanced: What crystallographic methods are recommended for determining the three-dimensional structure of this compound?

Methodological Answer:

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Agilent Eos Gemini) with CuKα radiation (λ = 1.54184 Å) at 173 K to minimize thermal motion .

- Structure Solution : Employ SHELXT for direct methods and SHELXL for refinement, leveraging Hirshfeld atom refinement (HAR) for accurate H-atom placement .

- Validation : Analyze residual electron density (<0.28 eÅ⁻³) and R-factors (R₁ < 0.05 for I > 2σ(I)) .

Q. Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a (Å) | 13.5223 |

| b (Å) | 6.23222 |

| c (Å) | 22.2941 |

| β (°) | 106.150 |

| V (ų) | 1804.66 |

Advanced: How can researchers resolve discrepancies in biological activity data for this compound across different studies?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate structural effects vs. methodological variability .

- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, ensuring consistency in solvent controls (e.g., DMSO ≤0.1%) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding modes with target proteins (e.g., kinases) and validate with mutagenesis studies .

Basic: What strategies are employed to validate the purity of this compound during pharmaceutical development?

Methodological Answer:

- Chromatography :

- Thermal Analysis : DSC to confirm a sharp melting point (e.g., 180–185°C) indicative of crystalline purity .

Advanced: How do modifications to the benzothiophene core influence the compound's binding affinity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (EWGs) : Introduce cyano (-CN) at position 3 to enhance electrophilicity and kinase inhibition (e.g., JNK3 ΔG = -9.2 kcal/mol) .

- Steric Effects : Adding methyl at position 5 reduces conformational flexibility, improving selectivity for hydrophobic binding pockets .

- Synthetic Routes : Compare analogues via Suzuki coupling (e.g., bromine → aryl substitution) and assess IC₅₀ shifts in enzyme assays .

Q. Table 3: SAR of Benzothiophene Analogues

| Substituent | Target (IC₅₀, μM) | ΔG (kcal/mol) |

|---|---|---|

| -CN, -CH₃ | JNK3: 0.12 | -9.2 |

| -Br, -NO₂ | COX-2: 1.8 | -7.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.